Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, organic synthesis, and materials science. The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development and other scientific uses.
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is classified under oxadiazole derivatives. It is recognized for its role in medicinal chemistry, particularly as a potential anti-infective agent. The compound can be synthesized through various chemical methods that involve the manipulation of oxadiazole structures.
The synthesis of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves a one-pot reaction method. One efficient approach includes the following steps:
This method allows for the straightforward synthesis of various oxadiazole derivatives with good yields while minimizing environmental impact through the principles of green chemistry .
The molecular structure of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride includes:
The presence of nitrogen and oxygen atoms in the oxadiazole ring allows for hydrogen bonding interactions that are significant in biochemical processes .
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo several types of chemical reactions:
Reagents commonly used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles under controlled temperatures using solvents like dimethyl sulfoxide .
The mechanism of action for Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific biomolecules:
Research indicates that compounds containing oxadiazoles may exhibit anticancer properties by inducing apoptosis in cancer cells .
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is typically characterized by:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride has several scientific applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1] [6]. Despite this early discovery, the ring system remained largely unexplored for eight decades until the 1960s, when its photochemical rearrangement properties sparked renewed interest [1]. This period marked the debut of the first 1,2,4-oxadiazole-containing drug, Oxolamine, introduced as an antitussive agent targeting cough reflex pathways [1] [6]. Oxolamine’s clinical success validated the pharmacophoric utility of the 1,2,4-oxadiazole scaffold and catalyzed systematic exploration of its bioactivity.
The 1980–2000 period witnessed strategic diversification of the core structure. Prenoxdiazine (another antitussive) and Butalamine (a vasodilator) exemplified efforts to target peripheral physiological processes [4] [6]. Concurrently, synthetic methodologies evolved from Tiemann’s original solvent-free melting technique—which suffered from low yields and purification challenges—toward more efficient routes. Key advances included:
The 21st century saw 1,2,4-oxadiazoles integrated into drugs addressing complex molecular pathologies. Ataluren, a treatment for Duchenne muscular dystrophy, exploits the scaffold’s ability to promote ribosomal readthrough of nonsense mutations [1] [6]. Antiviral agent Pleconaril targets picornavirus uncoating, while Fasiplon modulates GABAₐ receptors for anxiolytic effects [4] [6]. Notably, natural products like Phidianidine A/B (cytotoxic marine alkaloids) and Quisqualic acid (a plant-derived glutamate receptor agonist) revealed endogenous bioactivities, further highlighting the scaffold’s biological relevance [1] [6].
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Era | Compound | Therapeutic Application | Molecular Target/Pathway |
---|---|---|---|
1960s | Oxolamine | Antitussive | Cough reflex pathways |
1970–2000 | Prenoxdiazine | Antitussive | Airway sensory nerves |
Butalamine | Vasodilator | Vascular smooth muscle | |
21st Century | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
Pleconaril | Antiviral (Picornavirus) | Viral uncoating | |
Fasiplon | Anxiolytic | GABAₐ receptor modulation | |
Natural Products | Quisqualic acid | Neuroprotective | Metabotropic glutamate receptors |
Bioisosteric replacement has been pivotal in optimizing the drug-like properties of 1,2,4-oxadiazole derivatives. The ring serves as a hydrolysis-resistant surrogate for ester and amide functionalities due to:
A landmark application involved replacing labile amide bonds in neuroprotective agents targeting monoamine oxidase B (MAO B). In 2023, researchers hybridized 1H-indazole with 1,2,4-oxadiazole via bioisosteric exchange, yielding compound 20 (IC₅₀ = 52 nM). This derivative exhibited 192-fold selectivity for MAO B over MAO A, attributed to optimal shape complementarity within the enzymatic cleft—unachievable with the parent amide [2] [3]. The oxadiazole’s polarity also reduced off-target interactions (e.g., hERG channels) compared to more lipophilic precursors [5].
In Alzheimer’s disease (AD) drug design, oxadiazoles enabled multitarget ligand development. For example, derivatives like 4a and 13b (2024 study) inhibited acetylcholinesterase (AChE) at submicromolar concentrations (IC₅₀ = 0.0158–0.121 µM) while simultaneously acting as antioxidants or MAO-B inhibitors. This multifunctionality stemmed from bioisosteric tuning of:
Comparative studies with 1,3,4-oxadiazole isomers underscored the strategic value of 1,2,4-substitution. In CB₂ ligands, replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduced cannabinoid receptor affinity 10–50-fold due to altered dipole orientation and steric bulk [5].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazole in Optimized Drug Candidates
Bioisosteric Replacement | Therapeutic Context | Key Outcome | Reference |
---|---|---|---|
Amide → 1,2,4-oxadiazole | MAO B inhibitors (e.g., 20) | 192-fold selectivity increase; neuroprotection against H₂O₂-induced toxicity | [2] [3] |
Ester → 1,2,4-oxadiazole | Anti-Alzheimer agents (e.g., 4a, 13b) | Enhanced AChE inhibition (IC₅₀ up to 0.0158 µM) and BBB penetration | [3] [8] |
1,2,4-oxadiazole → 1,3,4-oxadiazole | CB₂ ligands | 10–50-fold reduced CB₂ affinity; improved metabolic stability | [5] |
Labile linker → 1,2,4-oxadiazole | Antibacterial prodrugs | Acidic pH stability; controlled hydrolysis | [1] [7] |
The target compound Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride exemplifies modern bioisosteric design: its ethylamine side chain replicates neurotransmitter analogues, while the phenyl-oxadiazole core ensures metabolic resilience—positioning it as a versatile intermediate for CNS-active agents [3] [7] [8].
Note: Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is included in Tables 1 and 2 as a derivative under development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3